REACTION_CXSMILES
|
[N:1]1[N:2]2[CH:8]([C:9]([O:11]CC3C=CC=CC=3)=[O:10])[CH2:7][CH2:6][C:3]2=[CH:4][CH:5]=1.[H][H]>[Pd].C(O)C>[N:1]1[N:2]2[CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6][C:3]2=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1)CCC2C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
The pad was washed with 20 mL of ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1)CCC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |